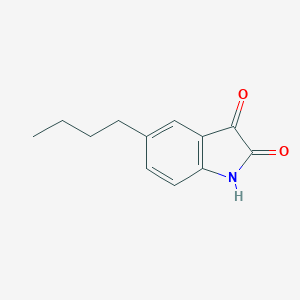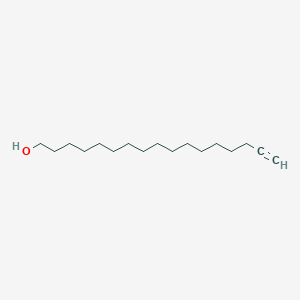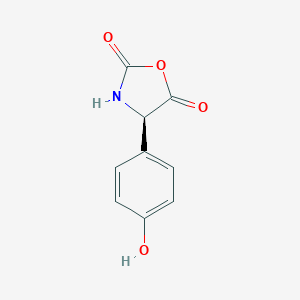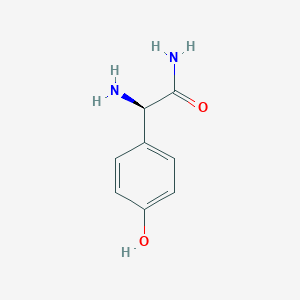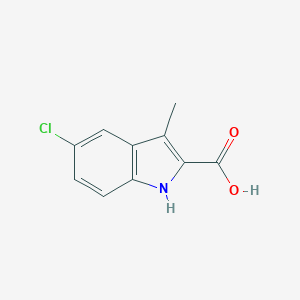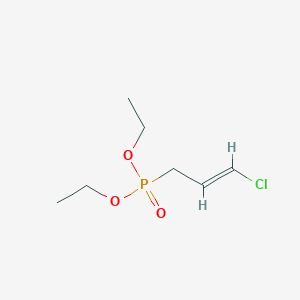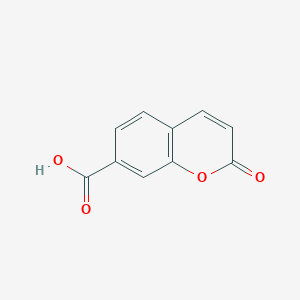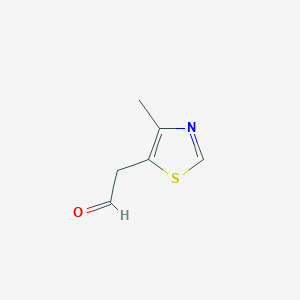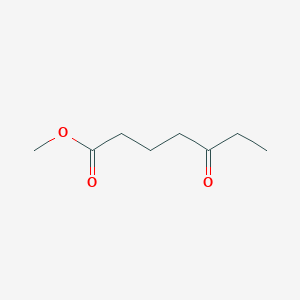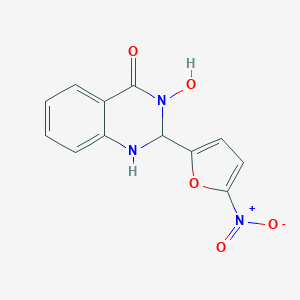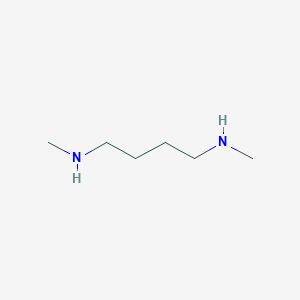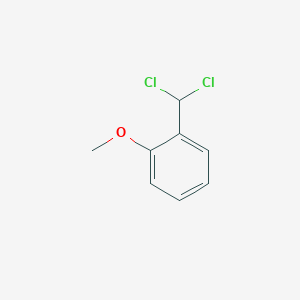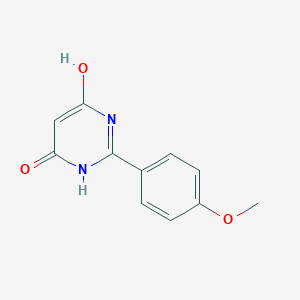
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine, also known as M4DH, is a pyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. M4DH has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In cardiovascular diseases, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have vasodilatory effects and improve endothelial function.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemische Und Physiologische Effekte
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine in lab experiments is its relatively low toxicity and high solubility in water and ethanol. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine. One direction is to investigate its potential therapeutic applications in other fields, such as diabetes and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Synthesemethoden
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with urea and hydrochloric acid. The resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water and ethanol.
Eigenschaften
CAS-Nummer |
15726-40-6 |
|---|---|
Produktname |
2-(4-Methoxyphenyl)-4,6-dihydroxypyrimidine |
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
OMQCIMRXTOGWRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
Synonyme |
6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



